molecular formula C14H11Br2N3O3 B3732743 5-bromo-N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide

5-bromo-N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide

Cat. No. B3732743
M. Wt: 429.06 g/mol
InChI Key: DSEHBTNZILLWKE-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide, also known as BBIC, is a chemical compound that has gained significant attention in the field of scientific research. BBIC is a small molecule that is synthesized through a multistep process. This compound has been found to have potential applications in various fields, including medicine, agriculture, and environmental science.

Scientific Research Applications

5-bromo-N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide has been found to have potential applications in various fields of scientific research. In the field of medicine, 5-bromo-N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide has been studied for its potential use in the treatment of cancer. Studies have shown that 5-bromo-N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide inhibits the growth of cancer cells and induces apoptosis in cancer cells. 5-bromo-N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide has also been studied for its potential use as an antimicrobial agent. In the field of agriculture, 5-bromo-N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide has been studied for its potential use as a herbicide. 5-bromo-N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide has been found to inhibit the growth of weeds and has shown promise as an effective herbicide. In the field of environmental science, 5-bromo-N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide has been studied for its potential use as a pollutant sensor. 5-bromo-N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide has been found to be sensitive to certain pollutants and has shown promise as a sensor for detecting environmental pollutants.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide is not fully understood. However, studies have shown that 5-bromo-N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide inhibits the activity of certain enzymes and proteins that are involved in cell growth and proliferation. 5-bromo-N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide has also been found to induce apoptosis in cancer cells by activating certain pathways that lead to cell death.
Biochemical and Physiological Effects
5-bromo-N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide has been found to have several biochemical and physiological effects. Studies have shown that 5-bromo-N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide inhibits the activity of certain enzymes and proteins that are involved in cell growth and proliferation. 5-bromo-N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide has also been found to induce apoptosis in cancer cells by activating certain pathways that lead to cell death. In addition, 5-bromo-N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide has been found to have antimicrobial properties and has been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide in lab experiments is its high purity and yield. The synthesis method of 5-bromo-N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide has been optimized to ensure high yield and purity of the final product. Another advantage of using 5-bromo-N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide is its potential applications in various fields of scientific research. However, one of the limitations of using 5-bromo-N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide in lab experiments is its relatively high cost. 5-bromo-N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide is a small molecule that is synthesized through a multistep process, which makes it relatively expensive compared to other compounds that are commonly used in lab experiments.

Future Directions

There are several future directions for the study of 5-bromo-N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide. One potential direction is the further study of its potential applications in the field of medicine. 5-bromo-N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide has shown promise as a potential anticancer agent, and further studies are needed to determine its efficacy and safety in clinical trials. Another potential direction is the further study of its potential applications in the field of agriculture. 5-bromo-N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide has shown promise as an effective herbicide, and further studies are needed to determine its efficacy and safety in agricultural applications. Finally, the further study of 5-bromo-N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide as a pollutant sensor could lead to the development of new technologies for detecting and monitoring environmental pollutants.

properties

IUPAC Name

5-bromo-N-[(E)-1-(4-bromophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Br2N3O3/c15-9-3-1-8(2-4-9)7-10(13(20)19-17)18-14(21)11-5-6-12(16)22-11/h1-7H,17H2,(H,18,21)(H,19,20)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEHBTNZILLWKE-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C(=O)NN)NC(=O)C2=CC=C(O2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C(=O)NN)/NC(=O)C2=CC=C(O2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Br2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[(E)-1-(4-bromophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide
Reactant of Route 3
5-bromo-N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide
Reactant of Route 4
5-bromo-N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide
Reactant of Route 5
5-bromo-N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide
Reactant of Route 6
5-bromo-N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide

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